N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide
Overview
Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide, commonly referred to as DMOCB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMOCB belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse pharmacological properties. The present paper aims to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMOCB.
Mechanism of Action
The mechanism of action of DMOCB is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. DMOCB has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are known to play a crucial role in inflammation and cancer. DMOCB has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
DMOCB has been shown to exhibit various biochemical and physiological effects, including antiproliferative, pro-apoptotic, anti-inflammatory, and neuroprotective effects. DMOCB has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neuronal cells from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
DMOCB has several advantages for lab experiments, including its simple synthesis method, high purity, and low toxicity. However, DMOCB also has some limitations, including its limited solubility in aqueous solutions and its potential instability under certain conditions.
Future Directions
There are several future directions for DMOCB research, including the development of more efficient synthesis methods, the investigation of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its therapeutic potential in various disease conditions. DMOCB may also be used as a lead compound for the development of more potent and selective derivatives with improved pharmacological properties. Additionally, the elucidation of the mechanism of action of DMOCB may provide insights into the development of novel therapeutic strategies for cancer, Alzheimer's disease, and inflammation.
Scientific Research Applications
DMOCB has been studied for its potential therapeutic applications in various disease conditions, including cancer, Alzheimer's disease, and inflammation. In cancer research, DMOCB has been shown to exhibit potent antiproliferative and apoptotic effects on cancer cells, making it a potential candidate for cancer therapy. In Alzheimer's disease research, DMOCB has been found to inhibit the aggregation of beta-amyloid peptides, which are known to play a crucial role in the pathogenesis of the disease. In inflammation research, DMOCB has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S/c1-24-13-7-8-14(25-2)16-15(13)20-19(27-16)21-17(22)11-9-10-5-3-4-6-12(10)26-18(11)23/h3-9H,1-2H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNGAROFHYHSEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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